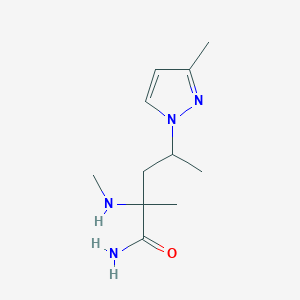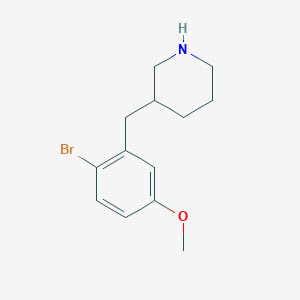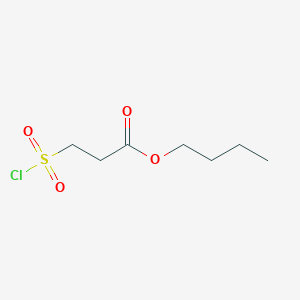
Butyl 3-(chlorosulfonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-(chlorosulfonyl)propanoate is an organic compound with the molecular formula C₇H₁₃ClO₄S. It is a type of ester, characterized by the presence of a butyl group attached to the oxygen atom of the ester functional group, and a chlorosulfonyl group attached to the propanoate chain. This compound is primarily used in research and development, particularly in the fields of organic synthesis and chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 3-(chlorosulfonyl)propanoate typically involves the esterification of 3-(chlorosulfonyl)propanoic acid with butanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process . The reaction can be represented as follows:
3-(chlorosulfonyl)propanoic acid+butanolH2SO4butyl 3-(chlorosulfonyl)propanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to achieve more sustainable and versatile synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-(chlorosulfonyl)propanoate undergoes various chemical reactions, including:
Substitution: The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate conditions.
Major Products
Hydrolysis: 3-(chlorosulfonyl)propanoic acid and butanol.
Substitution: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 3-(chlorosulfonyl)propanoate is used in several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.
Material Science: It is employed in the synthesis of specialized polymers and materials.
Mécanisme D'action
The mechanism of action of butyl 3-(chlorosulfonyl)propanoate involves its reactivity with nucleophiles due to the presence of the chlorosulfonyl group. This group is highly electrophilic, making it susceptible to nucleophilic attack, which leads to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl propanoate: Lacks the chlorosulfonyl group, making it less reactive in nucleophilic substitution reactions.
Ethyl 3-(chlorosulfonyl)propanoate: Similar structure but with an ethyl group instead of a butyl group, leading to different physical properties and reactivity.
Uniqueness
Butyl 3-(chlorosulfonyl)propanoate is unique due to the presence of both the butyl ester and chlorosulfonyl functional groups, which confer distinct reactivity and applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C7H13ClO4S |
|---|---|
Poids moléculaire |
228.69 g/mol |
Nom IUPAC |
butyl 3-chlorosulfonylpropanoate |
InChI |
InChI=1S/C7H13ClO4S/c1-2-3-5-12-7(9)4-6-13(8,10)11/h2-6H2,1H3 |
Clé InChI |
TZZSCEHQOFWBLN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)CCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




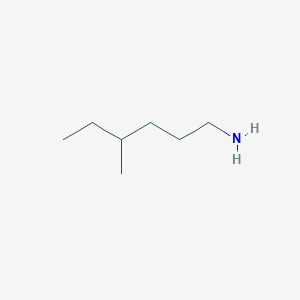
![Ethyl 1-[2-(benzyloxy)-1-hydroxyethyl]-3-methylidenecyclobutane-1-carboxylate](/img/structure/B13538124.png)
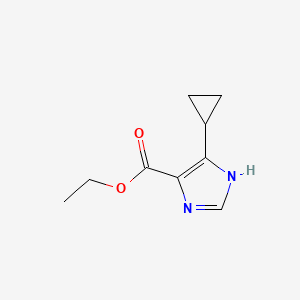
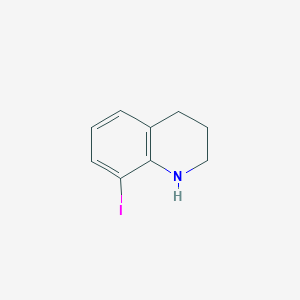
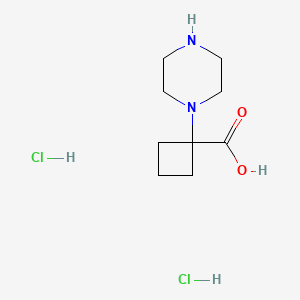
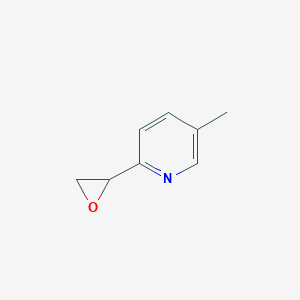
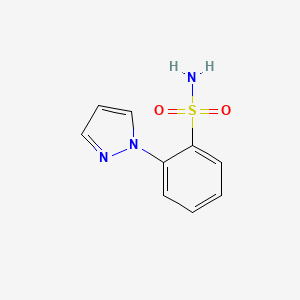
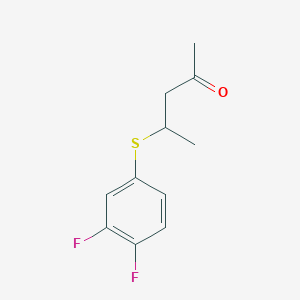
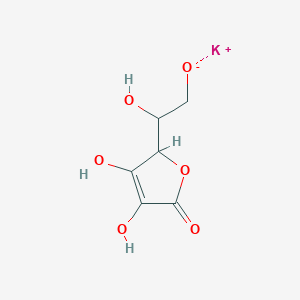
methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide](/img/structure/B13538184.png)
